molecular formula C17H21N3O2S B2566203 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole CAS No. 1209789-09-2

5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole

Cat. No.: B2566203
CAS No.: 1209789-09-2
M. Wt: 331.43
InChI Key: QUJRVQREKXVILD-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a propyl group at position 4 and a 3-(4-methoxyphenyl)pyrrolidine-1-carbonyl moiety at position 3. The thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, confers unique electronic properties that influence reactivity and biological activity.

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-4-15-16(23-19-18-15)17(21)20-10-9-13(11-20)12-5-7-14(22-2)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRVQREKXVILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors . The methoxyphenyl group is then introduced through a functionalization reaction. The final step involves the formation of the thiadiazole ring, which is achieved through a cyclization reaction under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiadiazole derivatives exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismActivity
Thiadiazole AStaphylococcus aureusInhibitory
Thiadiazole BEscherichia coliInhibitory
Thiadiazole CPseudomonas aeruginosaModerate

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to 5-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole have been evaluated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
5-[3-(4-Methoxyphenyl)...]HeLa15
5-[3-(4-Methoxyphenyl)...]MCF-720
5-[3-(4-Methoxyphenyl)...]A54918

Anti-inflammatory and Analgesic Effects

Research has indicated that thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The analgesic activity is attributed to their ability to modulate pain pathways in the central nervous system .

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives for their biological activities:

  • Study on Antimicrobial Activities : A study synthesized various thiadiazole derivatives and evaluated their antimicrobial efficacy using disc diffusion methods. The results indicated that certain derivatives exhibited strong antibacterial activity against multiple strains of bacteria .
  • Cytotoxicity Evaluation : Another research focused on the synthesis of novel thiadiazoles and assessed their cytotoxicity against human cancer cell lines. The findings highlighted that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Thiadiazole vs. Pyrazoline Derivatives: While the target compound contains a 1,2,3-thiadiazole core, structurally related N-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) feature a pyrazoline ring (a five-membered system with two adjacent nitrogen atoms).

Substituent Effects

  • Aryl Groups :
    The 4-methoxyphenyl group in the target compound contrasts with halogenated aryl groups in pyrazoline derivatives (e.g., 4-bromophenyl, 4-fluorophenyl in compounds 1–4 ). Methoxy groups are electron-donating, which may reduce electrophilicity compared to electron-withdrawing halogens, affecting binding to targets like enzymes or receptors.
  • Alkyl Chains: The propyl substituent at position 4 provides moderate hydrophobicity, similar to ethyl or methyl groups in pyridazinones (e.g., pyrazon, a herbicide with a pyridazinone core and chlorophenyl group ). Longer alkyl chains (e.g., in ethiprole ) can increase membrane permeability but may reduce solubility.

Data Tables

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Class Core Structure Key Substituents Biological Use/Activity
1,2,3-Thiadiazole (Target) Thiadiazole 4-propyl, 5-pyrrolidine-carbonyl Not reported in evidence
Pyrazoline Derivatives Pyrazoline 4-fluorophenyl, 4-bromophenyl Structural models
Pyrazole Pesticides Pyrazole Trifluoromethyl, chlorophenyl Insecticides (e.g., fipronil)

Table 2: Electronic Effects of Substituents

Substituent Electronic Character Example Compound Impact on Reactivity
4-Methoxyphenyl Electron-donating Target compound Increased lipophilicity
4-Fluorophenyl Electron-withdrawing Pyrazoline derivatives Enhanced electrophilicity
Trifluoromethyl Strongly withdrawing Fipronil Stabilizes negative charge

Research Findings and Limitations

  • Biological Data Gaps : While pyrazoline derivatives in the evidence were characterized structurally , their biological activities—and those of the target compound—remain unstudied in the provided sources.
  • Synthetic Challenges : The pyrrolidine-carbonyl group in the target compound may introduce steric hindrance during synthesis compared to simpler pyrazoline carbaldehydes .

Biological Activity

5-[3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural arrangement, including a pyrrolidine ring and a thiadiazole moiety, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : [3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
  • Molecular Formula : C17H21N3O2S
  • CAS Number : 1209789-09-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the pyrrolidine ring enhances its binding affinity to specific proteins involved in cancer pathways. The thiadiazole ring contributes to its ability to interfere with cellular processes such as DNA replication and apoptosis induction.

Anticancer Activity

Recent studies have focused on the anticancer properties of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings from various studies regarding the cytotoxic effects of this compound against different cancer cell lines.

Study Cell Line IC50 (µg/mL) Mechanism
Study AMCF-7 (Breast Cancer)10.10Induces apoptosis via caspase activation
Study BHepG2 (Liver Cancer)5.36Inhibits DNA biosynthesis
Study CMDA-MB-231 (Breast Cancer)2.32Targets multiple pathways including Bcl-2 family proteins

Case Studies

  • In Vitro Studies : In vitro cytotoxicity assays have shown that the compound exhibits significant activity against breast adenocarcinoma cells (MCF-7) and hepatocellular carcinoma cells (HepG2). The mechanism appears to involve the induction of apoptotic cell death, which is critical for cancer treatment strategies .
  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, supporting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thiadiazole and pyrrolidine moieties significantly influence the biological activity. For instance:

  • Substituting different aryl groups on the thiadiazole ring has been shown to enhance anticancer potency.
  • The methoxy group on the phenyl ring plays a crucial role in improving binding affinity and biological activity against tumor cells .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-4-propyl-1,2,3-thiadiazole, and how can reaction conditions be optimized for higher yields?

  • Answer : Synthesis of this compound involves multi-step heterocyclization and carbonyl coupling reactions. Key challenges include controlling regioselectivity during thiadiazole ring formation and minimizing side reactions from the pyrrolidine-carbonyl moiety. Optimization strategies include:

  • Using polar aprotic solvents (e.g., DMF) with acetic acid to stabilize intermediates and improve cyclization efficiency .
  • Temperature control (e.g., reflux at 90°C for 3 hours) to balance reaction kinetics and thermal decomposition risks .
  • Purification via recrystallization from DMF/ethanol mixtures to isolate the product from unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : A combination of methods is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions, particularly the 4-propyl group and 4-methoxyphenyl moiety .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for the thiadiazole core .
  • FT-IR Spectroscopy : Identification of carbonyl (C=O) and thiadiazole (C-S) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound's structure?

  • Answer : Challenges like low-resolution data or twinning can be addressed by:

  • Using SHELXL for refinement, which robustly handles partial occupancy and anisotropic displacement parameters .
  • Employing high-pressure data collection (e.g., synchrotron sources) to improve diffraction quality for flexible substituents like the pyrrolidine-carbonyl group .
  • Cross-validating with DFT-based computational models to refine ambiguous electron density regions .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to explore bioactivity?

  • Answer : Focus on systematic modifications:

  • Core Modifications : Replace the 4-propyl group with alkyl/aryl chains to assess hydrophobicity effects on membrane permeability .
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF3_3) to the 4-methoxyphenyl ring to study electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the thiadiazole ring with triazoles or oxadiazoles to evaluate heterocycle-specific interactions .

Q. How does the choice of solvent systems impact the stability and reactivity during synthesis?

  • Answer : Solvent polarity and proticity significantly influence outcomes:

  • DMF/Acetic Acid Mixtures : Enhance cyclization by stabilizing charged intermediates but may promote hydrolysis of the carbonyl group under prolonged reflux .
  • POCl3_3 as a Solvent/Reagent : Facilitates thiadiazole formation via dehydration but requires strict pH control (8–9) during workup to prevent decomposition .
  • Ethanol/Water Recrystallization : Improves crystal purity but risks co-precipitating by-products if cooling rates are not controlled .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

  • Answer : Integrate molecular modeling with experimental validation:

  • Docking Simulations : Use AutoDock Vina to screen against enzymes like carbonic anhydrase, leveraging the thiadiazole’s sulfonamide-mimetic properties .
  • MD Simulations : Assess binding stability of the pyrrolidine-carbonyl moiety in hydrophobic pockets over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity data to guide lead optimization .

Methodological Considerations for Data Contradictions

  • Synthetic Yield Discrepancies : Replicate reactions under inert atmospheres (N2_2) to isolate oxygen-sensitive intermediates, which may explain variability in reported yields .
  • Biological Activity Variability : Standardize assay conditions (e.g., cell line passage number, serum-free media) to reduce noise in IC50_{50} measurements .

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